Thiepine

Organic Electronics OFET Semiconductor Materials

Thiepine (C6H6S, MW 110.18 g/mol) is the parent seven-membered unsaturated heterocyclic compound containing one sulfur atom and six carbon atoms. The unsubstituted monocyclic parent is intrinsically unstable and predicted to be antiaromatic, with isolation of the parent thiepine having not been achieved at room temperature.

Molecular Formula C6H6S
Molecular Weight 110.18 g/mol
CAS No. 291-72-5
Cat. No. B12651377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiepine
CAS291-72-5
Molecular FormulaC6H6S
Molecular Weight110.18 g/mol
Structural Identifiers
SMILESC1=CC=CSC=C1
InChIInChI=1S/C6H6S/c1-2-4-6-7-5-3-1/h1-6H
InChIKeyBISQTCXKVNCDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiepine (CAS 291-72-5) Procurement Guide: Core Structure and Physicochemical Profile for Research Sourcing


Thiepine (C6H6S, MW 110.18 g/mol) is the parent seven-membered unsaturated heterocyclic compound containing one sulfur atom and six carbon atoms [1]. The unsubstituted monocyclic parent is intrinsically unstable and predicted to be antiaromatic, with isolation of the parent thiepine having not been achieved at room temperature [2]. Predicted physicochemical properties include a boiling point of 200.4±7.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, vapor pressure of 0.5±0.4 mmHg at 25°C, and estimated log Kow of 2.43 . While the parent compound serves primarily as a structural reference and computational benchmark, its stabilized derivatives—particularly benzannulated and dibenzo-fused analogs—form the basis of established pharmaceutical agents and advanced organic electronic materials [3].

Why Thiepine Derivatives Cannot Be Interchanged with Oxepine or Azepine Analogs in Research Applications


Thiepine and its benzannulated derivatives exhibit fundamentally distinct physicochemical and reaction profiles compared to their oxygen-containing (oxepine) and nitrogen-containing (azepine) seven-membered ring counterparts, precluding generic substitution. Monocyclic thiepines are less stable than the corresponding oxepins and readily undergo sulfur extrusion to form benzene derivatives—an irreversible process not observed with oxepines or azepines [1]. This sulfur extrusion pathway, while historically hindering isolation of the parent compound, can be harnessed as a synthetic methodology for substituted benzene construction [2]. In pharmacological contexts, the sulfur atom imparts distinct lipophilicity (LogP) and electronic properties that fundamentally alter receptor binding profiles and metabolic stability relative to oxepine-based scaffolds. Furthermore, in materials applications, the unique "pitched π-stacking" crystal packing observed in thiepine-containing semiconductors differs substantially from oxepine analogs, directly impacting charge transport performance [3]. These orthogonal differences across stability, reactivity, pharmacology, and materials performance require application-specific selection criteria grounded in quantitative comparative data.

Quantitative Comparative Evidence for Thiepine Derivatives: Performance Benchmarks Versus Oxepine Analogs and Alternative Scaffolds


Charge Carrier Mobility: π-Extended Thiepine vs. Oxepine in Organic Field-Effect Transistors

A π-extended pyrrole-fused thiepine derivative exhibited a charge carrier mobility of up to 1.0 cm² V⁻¹ s⁻¹ in single-crystal field-effect transistors. This performance metric is substantially higher than that typically observed for analogous π-extended oxepine-based materials in comparable single-crystal OFET configurations, where mobility values are generally one to two orders of magnitude lower [1]. The enhanced mobility in the thiepine system is attributed to a unique "pitched π-stacking" crystal packing structure enabled by the sulfur atom's larger van der Waals radius and distinct electronic contributions, which facilitates more efficient intermolecular charge transport pathways [2].

Organic Electronics OFET Semiconductor Materials Hole Mobility

Diels-Alder Reactivity: Thiepine Derivatives vs. Furan Analogs as Dienes

Theoretical studies using semiempirical AM1 methods demonstrate that thieno[3,4-d]thiepin systems possess the highest resonance stability and are consequently the least reactive dienes among sulfur- and oxygen-containing seven-membered heterocycles in Diels-Alder cycloadditions. In direct comparison, furan-containing analogs (furo[3,4-d]thiepin and furo[3,4-d]oxepin) exhibit substantially lower resonance stabilization and therefore higher reactivity toward dienophiles [1]. Activation through S-methylation of thieno[3,4-d]thiepin is predicted to enable reaction with less reactive dienophiles such as ethylene under moderate conditions, whereas the unactivated sulfur heterocycles require reactive dienophiles and drastic conditions to force cycloaddition [2].

Cycloaddition Chemistry Diels-Alder Reaction Synthetic Methodology Reactivity Tuning

Anti-Candida Activity: Benzothiepino[3,2-c]pyridine Derivatives vs. Reference Antifungals

The benzothiepine derivative 8-phenyl[1]benzothiepino[3,2-c]pyridine (compound 16) exhibited efficient fungicidal activity against Candida albicans (ATCC 10231) with a minimum inhibitory concentration (MIC) of 15.6 μg/mL [1]. This compound demonstrated no embryotoxicity in a zebrafish (Danio rerio) model at concentrations up to 75 μg/mL, representing a >4.8× therapeutic window [2]. In contrast to benzodiazepine-based antifungal scaffolds, which frequently show appreciable mammalian cytotoxicity at comparable MIC ranges, this thiepine derivative achieves selective antifungal activity with a quantifiable safety margin. The position of the phenyl ring on the thiepine core was identified as essential for antifungal activity, while electronic effects of substituents did not significantly modulate potency [3].

Antifungal Discovery Candida albicans Antimicrobial Resistance Thiepine Scaffolds

Sulfur Extrusion Propensity: Thiepine as a Benzene Precursor vs. Oxepine Stability

Monocyclic thiepine and its simple derivatives undergo sulfur extrusion via a thianorcaradiene intermediate to form benzene derivatives—an irreversible process not observed with the corresponding oxepine valence tautomers [1]. While oxepine exists in equilibrium with its benzene oxide tautomer and can be isolated and characterized at room temperature, simple thiepines have not been detected under ambient conditions and require temperatures around −30°C for NMR observation before sulfur extrusion precludes isolation [2]. This differential stability profile, with oxepine being described as "much more stable than thiepine" [3], creates a fundamental divergence in synthetic utility: oxepine scaffolds serve as stable intermediates for further elaboration, whereas thiepine systems can be deliberately employed as synthetic equivalents for substituted benzene construction via controlled sulfur extrusion. In the context of extended thiepin systems, sulfur extrusion with oxidation provides utility in peroxide sensing applications [4].

Valence Isomerization Sulfur Extrusion Benzene Synthesis Heterocycle Reactivity

Lipophilicity and ADME Profile: Thiepine vs. Oxepine Scaffolds for CNS Drug Design

The parent thiepine scaffold (C6H6S) exhibits a calculated logP of 2.32–2.43 , whereas the corresponding parent oxepine (C6H6O) has a substantially lower calculated logP of approximately 1.2–1.5 [1]. This approximately one log unit difference in lipophilicity translates to a theoretical ~10-fold increase in octanol-water partition coefficient. In drug discovery contexts, particularly for central nervous system (CNS) targets, a logP range of 2–3.5 is often associated with optimal blood-brain barrier penetration [2]. The thiepine scaffold inherently occupies this favorable lipophilicity window, whereas oxepine-based scaffolds require additional hydrophobic substituents to achieve comparable CNS penetration potential. This intrinsic physicochemical differentiation is reflected in the clinical success of dibenzothiepine-based CNS agents such as the neuroleptic zotepine and the antidepressant dosulepin, which leverage the sulfur atom's contribution to lipophilicity and membrane permeability [3].

CNS Drug Discovery Lipophilicity Blood-Brain Barrier ADME Properties

Evidence-Based Application Scenarios for Thiepine and Thiepine Derivatives in Research and Industrial Sourcing


Organic Field-Effect Transistor (OFET) Semiconductor Development

π-Extended thiepine derivatives with demonstrated hole mobility up to 1.0 cm² V⁻¹ s⁻¹ in single-crystal OFETs [1] are appropriate for research groups developing high-performance p-type organic semiconductors. The unique "pitched π-stacking" crystal packing motif enabled by the sulfur atom provides a structural advantage over oxepine-based analogs, which typically exhibit 10- to 100-fold lower mobility values. Procurement of pyrrole-fused thiepine building blocks is indicated for OFET material optimization programs seeking to improve charge transport metrics through heteroatom tuning and π-extension strategies.

Antifungal Drug Discovery Targeting Candida Species

Benzothiepino[3,2-c]pyridine scaffolds demonstrate MIC values of 15.6 μg/mL against C. albicans with no embryotoxicity at 75 μg/mL in zebrafish models (>4.8× selectivity index) [2]. This quantifiable safety margin exceeds that of many benzodiazepine-derived antifungal candidates, which often exhibit cytotoxicity within 2–4× MIC. Research programs focused on antifungal agents with improved selectivity profiles should prioritize benzothiepine-based compound libraries over alternative seven-membered heterocyclic scaffolds lacking comparable in vivo safety characterization.

CNS Drug Discovery Programs Targeting Dopamine D2 or Serotonin Receptors

Dibenzothiepine derivatives constitute clinically validated scaffolds for CNS therapeutics, including the neuroleptic zotepine and the antidepressant dosulepin. The parent thiepine scaffold's intrinsic logP of 2.32–2.43 falls within the optimal lipophilicity range for blood-brain barrier penetration (logP 2–3.5), offering approximately 10-fold higher intrinsic lipophilicity than oxepine-based starting points. Structure-activity studies confirm that both 7- and 8-substituted thiepin derivatives exhibit significant neuroleptic activity, providing broader substitution tolerance than indan-based scaffolds where only 6-substitution yields active compounds [3]. Medicinal chemistry teams should consider dibenzothiepine cores when designing CNS-penetrant ligands requiring D2 or 5-HT receptor modulation.

Substituted Benzene Synthesis via Controlled Sulfur Extrusion

The inherent instability of monocyclic thiepines, characterized by irreversible sulfur extrusion to form benzene derivatives [4], can be strategically exploited as a synthetic methodology for accessing highly substituted benzenes. This approach offers an alternative to traditional electrophilic aromatic substitution or cross-coupling routes, particularly when ring expansion from thiophene precursors followed by controlled sulfur extrusion provides regiochemical advantages. The requirement for cryogenic handling (≤−30°C for NMR observation) [5] necessitates specialized laboratory capabilities but enables unique retrosynthetic disconnections unavailable through oxepine or azepine intermediates.

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